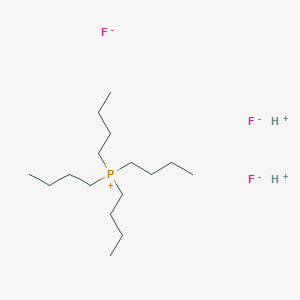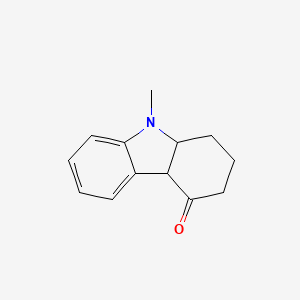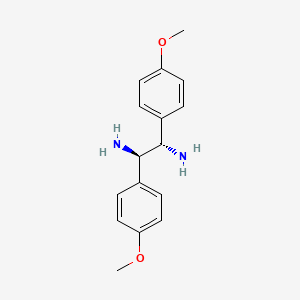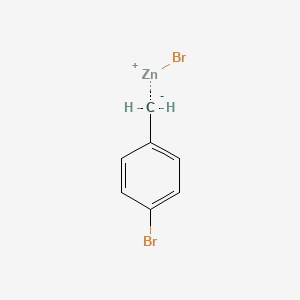
Pentagalacturonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentagalacturonic acid is a carbohydrate derived from pectin or pectic acid. It consists of five galacturonic acid units linked by α-1,4 glycosidic bonds. This compound is significant in the study of galacturonic acid metabolism and is used as a substrate to identify, differentiate, and characterize various enzymes such as endo- and exopolygalacturonases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentagalacturonic acid is typically derived from pectin or pectic acid through enzymatic or partial acid hydrolysis. The enzymatic hydrolysis involves the use of specific enzymes like polygalacturonases that cleave the glycosidic bonds in pectin, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by treating pectin-rich agricultural waste products such as citrus peel, apple peel, and sugar beet pulp with acid or enzymatic hydrolysis. The hydrolysis process is carefully controlled to ensure the desired degree of polymerization and purity of the resulting this compound .
Chemical Reactions Analysis
Types of Reactions: Pentagalacturonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be carried out using acid chlorides or anhydrides, while etherification can be achieved using alkyl halides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
Pentagalacturonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to study the activity of polygalacturonases and other related enzymes.
Biology: It plays a role in the study of plant cell wall metabolism and the interaction between plants and pathogens.
Medicine: this compound and its derivatives are explored for their potential use in drug delivery systems and as bioactive compounds with anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable materials and as a gelling agent in the food industry
Mechanism of Action
Pentagalacturonic acid exerts its effects primarily through its interaction with enzymes such as polygalacturonases. These enzymes cleave the glycosidic bonds in this compound, leading to the breakdown of pectin in plant cell walls. This process is crucial for plant growth, development, and defense against pathogens. The molecular targets include the glycosidic bonds between galacturonic acid units, and the pathways involved are related to carbohydrate metabolism and cell wall remodeling .
Comparison with Similar Compounds
- Monogalacturonic Acid
- Digalacturonic Acid
- Trigalacturonic Acid
- Tetragalacturonic Acid
Comparison: Pentagalacturonic acid is unique due to its specific degree of polymerization, which consists of five galacturonic acid units. This specific structure allows it to interact differently with enzymes compared to shorter or longer oligomers. For example, this compound may have different binding affinities and catalytic efficiencies with polygalacturonases compared to monogalacturonic acid or tetragalacturonic acid .
Properties
CAS No. |
40386-94-5 |
|---|---|
Molecular Formula |
C₃₀H₄₂O₃₁ |
Molecular Weight |
898.64 |
Synonyms |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-α-D-galactopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)



